molecular formula C15H13N5S B14161514 4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione

4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B14161514
M. Wt: 295.4 g/mol
InChI Key: KWFQXVIKEVLOST-LICLKQGHSA-N
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Description

4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agrochemistry, and materials science. The unique structure of this compound, which includes a triazole ring and a thione group, contributes to its wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-amino-1,2,4-triazole with 2-methylbenzaldehyde and 2-pyridinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 3-Amino-1,2,4-triazole

Uniqueness

4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione is unique due to its combination of a triazole ring and a thione group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-6-2-3-7-12(11)10-17-20-14(18-19-15(20)21)13-8-4-5-9-16-13/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

KWFQXVIKEVLOST-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=N3

solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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